molecular formula C9H19NO B2824310 Methoxy[(3-methylcyclohexyl)methyl]amine CAS No. 1553192-73-6

Methoxy[(3-methylcyclohexyl)methyl]amine

Cat. No.: B2824310
CAS No.: 1553192-73-6
M. Wt: 157.257
InChI Key: DSLUTXRJUCVRJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methoxy[(3-methylcyclohexyl)methyl]amine is an organic compound with the molecular formula C9H19NO It is characterized by a methoxy group attached to a cyclohexyl ring substituted with a methyl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methoxy[(3-methylcyclohexyl)methyl]amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-methylcyclohexanol.

    Formation of Intermediate: The alcohol group of 3-methylcyclohexanol is converted to a methoxy group using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

    Amination: The resulting methoxy compound is then subjected to reductive amination with formaldehyde (HCHO) and ammonia (NH3) or a primary amine to introduce the amine group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methoxy[(3-methylcyclohexyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where it can be replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, under acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), under anhydrous conditions.

    Substitution: Halides (e.g., HCl, HBr), thiols (e.g., RSH), under reflux conditions.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, secondary amines.

    Substitution: Halogenated compounds, thioethers.

Scientific Research Applications

Methoxy[(3-methylcyclohexyl)methyl]amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various conditions due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methoxy[(3-methylcyclohexyl)methyl]amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The methoxy group can participate in hydrogen bonding and van der Waals interactions, while the amine group can form ionic bonds with negatively charged sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Methoxy[(3-methylcyclohexyl)methyl]amine can be compared with other similar compounds such as:

    Cyclohexylamine: Lacks the methoxy group, making it less versatile in chemical reactions.

    3-Methylcyclohexylamine: Similar structure but without the methoxy group, affecting its reactivity and applications.

    Methoxycyclohexylamine: Similar but without the methyl group, which can influence its steric and electronic properties.

The presence of both the methoxy and methyl groups in this compound makes it unique, providing a balance of steric hindrance and electronic effects that can be advantageous in various chemical and biological applications.

Biological Activity

Methoxy[(3-methylcyclohexyl)methyl]amine, also known as (1-Methoxy-3-methylcyclohexyl)methylamine, is a tertiary amine with potential applications in medicinal chemistry and pharmacology. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C9H19NOC_9H_{19}NO and features a cyclohexyl ring substituted with a methoxy group and a methylamine moiety. This unique structure contributes to its stability and reactivity, making it valuable in various biological contexts.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. It can function as either an inhibitor or activator , depending on the biological context. Key pathways influenced include:

  • Signal Transduction : Modulation of pathways that regulate cellular responses to stimuli.
  • Metabolic Processes : Involvement in the metabolism of neurotransmitters and other biomolecules.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Neurotransmitter Modulation : Similar compounds have shown effects on neurotransmitter systems, suggesting potential roles in neuropharmacology.
  • Anti-inflammatory Properties : Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, similar to other compounds with structural similarities.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure DescriptionUnique Features
MethoxyamineSimilar methoxy and amine functionalityLacks cyclohexyl ring
N-MethylhydroxylamineIsomer with different functional groupExhibits distinct biological activity
AminomethanolAnother isomer with distinct propertiesVariations in reactivity due to structural differences

Case Studies and Research Findings

  • Neurotransmitter Interaction Studies :
    • A study indicated that compounds similar to this compound can modulate neurotransmitter release, which is crucial for understanding their therapeutic potential in neurological disorders.
  • Anti-inflammatory Activity :
    • Research demonstrated that related compounds could significantly reduce the expression of inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests that this compound may possess similar anti-inflammatory properties .
  • Structure-Activity Relationship (SAR) Analysis :
    • SAR studies have revealed that modifications in the cyclohexyl structure can lead to variations in biological activity, emphasizing the importance of structural configuration in determining pharmacological effects .

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. Potential areas for exploration include:

  • In Vivo Studies : To assess therapeutic efficacy and safety profiles.
  • Mechanistic Studies : To clarify how this compound interacts at the molecular level with various biological targets.
  • Clinical Applications : Investigating its potential use in treating conditions related to inflammation or neurotransmitter dysregulation.

Properties

IUPAC Name

N-methoxy-1-(3-methylcyclohexyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-8-4-3-5-9(6-8)7-10-11-2/h8-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLUTXRJUCVRJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)CNOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.